molecular formula C8H12 B14476559 3-Methylhept-1-en-6-yne CAS No. 65939-60-8

3-Methylhept-1-en-6-yne

Cat. No.: B14476559
CAS No.: 65939-60-8
M. Wt: 108.18 g/mol
InChI Key: PQBWGRWSMFTXHH-UHFFFAOYSA-N
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Description

3-Methylhept-1-en-6-yne is an organic compound with the molecular formula C8H12. It is a member of the alkyne family, characterized by the presence of a carbon-carbon triple bond. This compound is also known by its IUPAC name, 3-Methyl-1-hepten-6-yne .

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Methylhept-1-en-6-yne can be synthesized through various methods. One common approach involves the cyclization of 3-methylhept-6-en-1-yn-3-ol dicobalt hexacarbonyl complex on the surfaces of chromatographic adsorbents . This method yields 3-oxabicyclo[3.3.0]octenes, indicating a preference for this pathway over the competitive formation of carbobicyclo[3.3.0]octenes .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis of similar compounds often involves catalytic processes and the use of specialized equipment to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-Methylhept-1-en-6-yne undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Such as potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reducing agents: Such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution reagents: Such as halogens (Cl2, Br2) and nucleophiles (NH3, OH-).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield various oxygenated compounds, while reduction can produce saturated hydrocarbons.

Scientific Research Applications

3-Methylhept-1-en-6-yne has several scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 3-Methylhept-1-en-6-yne include:

  • 3-Ethylhept-1-en-6-yne
  • 3-Methylhex-1-en-6-yne
  • 3-Methylhept-1-en-5-yne

Uniqueness

This compound is unique due to its specific structure, which includes both a double bond and a triple bond. This combination allows it to participate in a wide range of chemical reactions and makes it a valuable compound in various scientific and industrial applications .

Properties

CAS No.

65939-60-8

Molecular Formula

C8H12

Molecular Weight

108.18 g/mol

IUPAC Name

3-methylhept-1-en-6-yne

InChI

InChI=1S/C8H12/c1-4-6-7-8(3)5-2/h1,5,8H,2,6-7H2,3H3

InChI Key

PQBWGRWSMFTXHH-UHFFFAOYSA-N

Canonical SMILES

CC(CCC#C)C=C

Origin of Product

United States

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